molecular formula C10H8BrFN2O B1376487 4-Bromo-8-fluoro-6-methoxyquinolin-3-amine CAS No. 724788-53-8

4-Bromo-8-fluoro-6-methoxyquinolin-3-amine

Cat. No. B1376487
M. Wt: 271.09 g/mol
InChI Key: HLVBSLZSPHXGSQ-UHFFFAOYSA-N
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Patent
US07691850B2

Procedure details

1,1-Dimethylethyl[4-bromo-8-fluoro-6-(methoxy)-3-quinolinyl]carbamate (6.4 g, 17.3 mmol)) was treated with trifluoroacetic acid (50 ml) in dichloromethane (50 ml) at room temperature for two hours then evaporated to dryness. The residue was basified with sodium bicarbonate. A precipitate was formed which was filtered and dried in vacuo to afford the product as a white solid (4.7 g, 100%). MS (+ve ion electrospray) m/z 272 (MH+).
Name
1,1-Dimethylethyl[4-bromo-8-fluoro-6-(methoxy)-3-quinolinyl]carbamate
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
CC([N:5]([C:9]1[CH:10]=[N:11][C:12]2[C:17]([C:18]=1[Br:19])=[CH:16][C:15]([O:20][CH3:21])=[CH:14][C:13]=2[F:22])C(=O)[O-])(C)C.FC(F)(F)C(O)=O>ClCCl>[Br:19][C:18]1[C:17]2[C:12](=[C:13]([F:22])[CH:14]=[C:15]([O:20][CH3:21])[CH:16]=2)[N:11]=[CH:10][C:9]=1[NH2:5]

Inputs

Step One
Name
1,1-Dimethylethyl[4-bromo-8-fluoro-6-(methoxy)-3-quinolinyl]carbamate
Quantity
6.4 g
Type
reactant
Smiles
CC(C)(C)N(C([O-])=O)C=1C=NC2=C(C=C(C=C2C1Br)OC)F
Name
Quantity
50 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then evaporated to dryness
CUSTOM
Type
CUSTOM
Details
A precipitate was formed which
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=NC2=C(C=C(C=C12)OC)F)N
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.